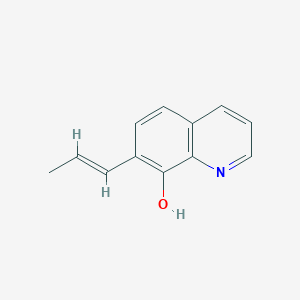

7-(Prop-1-EN-1-YL)quinolin-8-OL

Description

BenchChem offers high-quality 7-(Prop-1-EN-1-YL)quinolin-8-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Prop-1-EN-1-YL)quinolin-8-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

7-[(E)-prop-1-enyl]quinolin-8-ol |

InChI |

InChI=1S/C12H11NO/c1-2-4-10-7-6-9-5-3-8-13-11(9)12(10)14/h2-8,14H,1H3/b4-2+ |

InChI Key |

MWNGBZCMWYKIDR-DUXPYHPUSA-N |

Isomeric SMILES |

C/C=C/C1=C(C2=C(C=CC=N2)C=C1)O |

Canonical SMILES |

CC=CC1=C(C2=C(C=CC=N2)C=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 7-(prop-1-en-1-yl)quinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 7-(prop-1-en-1-yl)quinolin-8-ol. This document outlines two plausible synthetic pathways, the Wittig reaction and the Heck coupling, for the preparation of this 8-hydroxyquinoline derivative. Detailed experimental protocols, based on established chemical transformations, are provided for each synthetic route. Furthermore, this guide includes a thorough characterization of the target compound, summarizing its key physicochemical and spectroscopic properties in clearly structured tables. The potential biological significance of 7-substituted 8-hydroxyquinoline derivatives is also briefly discussed, highlighting the relevance of this compound for further investigation in drug discovery and development.

Introduction

8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] The therapeutic potential of these compounds is often attributed to their ability to chelate metal ions, which plays a crucial role in various biological processes.[2] The functionalization of the 8-hydroxyquinoline scaffold at the 7-position has been shown to modulate its biological activity, making it a key target for medicinal chemists.[3] The introduction of an unsaturated side chain, such as the prop-1-en-1-yl group, at this position can influence the compound's lipophilicity, steric profile, and potential for Michael addition reactions, thereby offering a promising avenue for the development of novel therapeutic agents. This guide details the synthesis and characterization of 7-(prop-1-en-1-yl)quinolin-8-ol, a compound of interest for further biological evaluation.

Synthesis of 7-(prop-1-en-1-yl)quinolin-8-ol

Two primary synthetic strategies are proposed for the synthesis of 7-(prop-1-en-1-yl)quinolin-8-ol: a Wittig reaction starting from 7-formyl-8-hydroxyquinoline and a Heck coupling reaction using 7-bromo-8-hydroxyquinoline as the starting material.

Synthetic Pathway 1: Wittig Reaction

The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a phosphonium ylide.[4] In this proposed synthesis, 7-formyl-8-hydroxyquinoline is reacted with an ethyltriphenylphosphonium ylide to yield the desired product.

Caption: Proposed synthesis of 7-(prop-1-en-1-yl)quinolin-8-ol via the Wittig reaction.

The starting material, 7-formyl-8-hydroxyquinoline, can be synthesized via the Duff reaction or Vilsmeier-Haack formylation of 8-hydroxyquinoline.[5]

-

Duff Reaction:

-

To a solution of 8-hydroxyquinoline (1 equiv.) in trifluoroacetic acid, add hexamethylenetetramine (HMTA) (1.5 equiv.).

-

Heat the mixture to 80-90 °C and stir for several hours.

-

Pour the reaction mixture into a mixture of ice and concentrated HCl.

-

Heat the resulting mixture to hydrolyze the intermediate.

-

Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the product.

-

Filter, wash with water, and purify by recrystallization or column chromatography.

-

-

Ylide Generation:

-

Suspend ethyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) (1.1 equiv.) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color should change, indicating ylide formation.

-

-

Reaction with Aldehyde:

-

Dissolve 7-formyl-8-hydroxyquinoline (1 equiv.) in anhydrous THF.

-

Cool the ylide solution to 0 °C and add the solution of 7-formyl-8-hydroxyquinoline dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 7-(prop-1-en-1-yl)quinolin-8-ol.

-

Synthetic Pathway 2: Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] In this proposed route, 7-bromo-8-hydroxyquinoline is coupled with propene in the presence of a palladium catalyst and a base.

Caption: Proposed synthesis of 7-(prop-1-en-1-yl)quinolin-8-ol via Heck coupling.

The starting material, 7-bromo-8-hydroxyquinoline, can be prepared by the direct bromination of 8-hydroxyquinoline.[7]

-

Dissolve 8-hydroxyquinoline (1 equiv.) in a suitable solvent such as chloroform or acetic acid.

-

Add a solution of bromine (1 equiv.) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

The product may precipitate from the reaction mixture or can be obtained after workup, which typically involves washing with a solution of sodium thiosulfate to remove excess bromine, followed by extraction and purification.

-

To a pressure vessel, add 7-bromo-8-hydroxyquinoline (1 equiv.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 equiv.), a phosphine ligand such as triphenylphosphine (PPh₃) (0.02-0.1 equiv.), and a base such as triethylamine (Et₃N) (2-3 equiv.) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Seal the vessel and introduce propene gas to the desired pressure.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

-

After cooling to room temperature, carefully vent the excess propene.

-

Filter the reaction mixture to remove the catalyst.

-

Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-(prop-1-en-1-yl)quinolin-8-ol.

Characterization

The synthesized 7-(prop-1-en-1-yl)quinolin-8-ol should be thoroughly characterized to confirm its identity and purity. The following tables summarize the expected physicochemical and spectroscopic data.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO | [8] |

| Molecular Weight | 185.22 g/mol | [8] |

| Appearance | Expected to be a solid | - |

| Melting Point | Not reported | - |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | [9] |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons: signals in the range of δ 7.0-9.0 ppm. Olefinic protons: signals in the range of δ 5.5-7.0 ppm, showing characteristic coupling constants for the trans or cis isomer. Methyl protons: a doublet in the range of δ 1.8-2.2 ppm. Hydroxyl proton: a broad singlet, the chemical shift of which is dependent on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons: signals in the range of δ 110-160 ppm. Olefinic carbons: signals in the range of δ 120-140 ppm. Methyl carbon: a signal around δ 15-25 ppm. |

| FT-IR (cm⁻¹) | O-H stretch: broad band around 3200-3600 cm⁻¹. C-H stretch (aromatic): ~3050 cm⁻¹. C-H stretch (aliphatic): ~2900-3000 cm⁻¹. C=C stretch (aromatic and olefinic): ~1500-1650 cm⁻¹. C-O stretch: ~1200-1300 cm⁻¹. |

| Mass Spec. (MS) | [M]⁺: Expected at m/z = 185.0840 (for C₁₂H₁₁NO). Fragmentation pattern would show loss of methyl or other small fragments. |

Experimental Workflow

The general workflow for the synthesis and characterization of 7-(prop-1-en-1-yl)quinolin-8-ol is depicted below.

References

- 1. ajchem-a.com [ajchem-a.com]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. acgpubs.org [acgpubs.org]

- 8. 7-(Prop-1-EN-1-YL)quinolin-8-OL | C12H11NO | CID 6312120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Physicochemical Properties of 7-(prop-1-en-1-yl)quinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 7-(prop-1-en-1-yl)quinolin-8-ol. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes experimental data for the parent compound, 8-hydroxyquinoline, to provide a comparative baseline. The methodologies for key experimental determinations and relevant chemical principles are also detailed.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For 7-(prop-1-en-1-yl)quinolin-8-ol, a derivative of the versatile 8-hydroxyquinoline scaffold, these properties are of significant interest.

Quantitative Data Summary

The following tables summarize the available quantitative data for 7-(prop-1-en-1-yl)quinolin-8-ol and its parent compound, 8-hydroxyquinoline.

Table 1: Computed Physicochemical Properties of 7-(prop-1-en-1-yl)quinolin-8-ol

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | PubChem[1] |

| Molecular Weight | 185.22 g/mol | PubChem[1] |

| XLogP3 | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 185.084063974 Da | PubChem[1] |

| Topological Polar Surface Area | 33.1 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

Table 2: Experimental Physicochemical Properties of 8-Hydroxyquinoline (Parent Compound)

| Property | Value | Source |

| Melting Point | 72.5-76 °C | Sigma-Aldrich, Wikipedia[2] |

| Boiling Point | 267 °C at 1013 hPa | Sigma-Aldrich, Wikipedia[2] |

| Water Solubility | 555 mg/L | Sigma-Aldrich |

| pKa | ~9.9 | Wikipedia[2] |

| Density | 1.034 g/cm³ at 20 °C | Sigma-Aldrich |

Key Chemical Features of the 8-Hydroxyquinoline Scaffold

The chemical behavior of 7-(prop-1-en-1-yl)quinolin-8-ol is largely dictated by the 8-hydroxyquinoline core. Two key features are its tautomerism and its ability to act as a chelating agent.

References

An In-depth Technical Guide to 7-(prop-1-en-1-yl)quinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-(prop-1-en-1-yl)quinolin-8-ol, a member of the versatile 8-hydroxyquinoline (8-HQ) class of compounds. The 8-HQ scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] This document details the compound's chemical identity, physicochemical properties, and potential biological significance, supported by detailed experimental protocols and logical diagrams to facilitate further research and development.

IUPAC Name and Chemical Structure

-

IUPAC Name: 7-[(E)-prop-1-en-1-yl]quinolin-8-ol[3]

-

Synonyms: 7-(prop-1-en-1-yl)quinolin-8-ol

-

CAS Number: Not available

-

PubChem CID: 6312120

Chemical Structure:

![Chemical structure of 7-[(E)-prop-1-en-1-yl]quinolin-8-ol](https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=6312120&t=l)

The structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. A hydroxyl (-OH) group is located at position 8, and a prop-1-en-1-yl group is attached at position 7. The "(E)" designation indicates the stereochemistry at the double bond of the propenyl substituent.

Physicochemical and Computed Properties

Quantitative data for 7-(prop-1-en-1-yl)quinolin-8-ol are primarily based on computational models. These properties are crucial for predicting its behavior in biological systems and for guiding drug design efforts.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | PubChem[3] |

| Molecular Weight | 185.22 g/mol | PubChem[3] |

| Exact Mass | 185.084063974 Da | PubChem[3] |

| XLogP3 (LogP) | 2.8 | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 2 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Topological Polar Surface Area | 33.1 Ų | PubChem[3] |

| Heavy Atom Count | 14 | PubChem[3] |

Synthesis and Experimental Protocols

General Synthesis Workflow for 7-Substituted 8-Hydroxyquinolines

The diagram below illustrates a common synthetic strategy for modifying the 7-position of the 8-hydroxyquinoline core, which would be applicable for synthesizing the target compound.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from methods used to test the antifungal activity of various 8-hydroxyquinoline derivatives.[4][5]

-

Preparation of Fungal Inoculum: Fungal strains (e.g., Candida albicans, Trichophyton mentagrophytes) are cultured on appropriate agar plates. Colonies are collected and suspended in sterile saline. The suspension is adjusted to a final concentration of approximately 0.5–2.5 x 10³ CFU/mL using a spectrophotometer and hemocytometer.

-

Preparation of Compound Plates: The test compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A two-fold serial dilution is performed in a 96-well microtiter plate using RPMI-1640 medium to achieve final concentrations ranging, for example, from 0.125 to 64 µg/mL.

-

Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours for yeast or 96 hours for dermatophytes.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of fungal growth compared to the growth control (drug-free well). Growth is assessed visually or by measuring absorbance at 490 nm.

Biological Activity and Mechanism of Action

While specific biological data for 7-(prop-1-en-1-yl)quinolin-8-ol is limited, the 8-hydroxyquinoline class is known for a broad spectrum of activities. Substituents at the C5 and C7 positions significantly influence this activity.[6]

Antifungal Activity: 8-HQ derivatives are potent antifungal agents.[7] For example, novel 7-substituted clioquinol derivatives have shown significant activity against various Candida species and dermatophytes, with MIC values as low as 4 µg/mL.[8]

Mechanism of Action: The primary mechanism of action for 8-hydroxyquinolines is their ability to chelate essential metal ions, particularly divalent cations like Fe²⁺, Cu²⁺, and Zn²⁺.[2][9] This sequestration disrupts cellular homeostasis and inhibits metalloenzymes crucial for pathogen survival.

The diagram below outlines the proposed logical pathway for the biological effects of 8-hydroxyquinolines.

Detailed Protocol: Fungal Cell Wall/Membrane Integrity Assays

To investigate the antifungal mechanism, the following assays are typically employed to assess damage to the fungal cell wall or membrane.[10]

A. Sorbitol Protection Assay:

-

This assay differentiates between cell wall and cell membrane targeting agents.

-

The MIC of the compound is determined as described above, both in standard RPMI-1640 medium and in RPMI-1640 medium supplemented with 0.8 M sorbitol, an osmotic protectant.

-

A significant increase (e.g., four-fold or greater) in the MIC value in the presence of sorbitol suggests that the compound's primary target is the fungal cell wall.

B. Cellular Leakage Assay:

-

This assay measures the leakage of intracellular components, indicating membrane damage.

-

Fungal cells are treated with the compound at its MIC.

-

At various time points (e.g., 6, 24, 48 hours), the cell suspension is centrifuged, and the supernatant is collected.

-

The absorbance of the supernatant is measured at 260 nm, which corresponds to the leakage of nucleic acids and other UV-absorbing materials.

-

An increase in absorbance compared to untreated control cells indicates a loss of cytoplasmic membrane integrity.[10]

Conclusion and Future Directions

7-(prop-1-en-1-yl)quinolin-8-ol belongs to a class of compounds with immense therapeutic potential. While computational data provides a solid foundation, further empirical studies are necessary to validate its properties and biological activities. The protocols and mechanistic frameworks provided in this guide offer a clear path for future research. Key areas for investigation include its synthesis and purification, comprehensive screening against a panel of microbial pathogens and cancer cell lines, and detailed mechanistic studies to elucidate its specific cellular targets beyond metal chelation. Such research will be vital in determining the potential of this compound as a lead for novel drug development.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-(Prop-1-EN-1-YL)quinolin-8-OL | C12H11NO | CID 6312120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. | Sigma-Aldrich [sigmaaldrich.cn]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

The Biological Frontier of 7-(prop-1-en-1-yl)quinolin-8-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic compound, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its vast array of derivatives, those of 8-hydroxyquinoline have garnered significant attention for their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide delves into the burgeoning field of 7-(prop-1-en-1-yl)quinolin-8-ol derivatives, a subclass that holds considerable promise for the development of novel therapeutics. While extensive research on this specific substituent is ongoing, this document synthesizes the available data on closely related 7-substituted 8-hydroxyquinoline analogues to provide a comprehensive overview of their biological potential, experimental evaluation, and mechanistic insights.

Quantitative Biological Activity

The biological efficacy of 7-substituted 8-hydroxyquinoline derivatives has been quantified across various studies, primarily focusing on their anticancer and antimicrobial activities. The following tables summarize the available quantitative data, offering a comparative look at the potency of these compounds against different cell lines and microbial strains. It is important to note that the data presented here is for structurally related 7-substituted 8-hydroxyquinoline derivatives and serves as a strong indicator of the potential of the 7-(prop-1-en-1-yl) subclass.

Table 1: Anticancer Activity of 7-Substituted 8-Hydroxyquinoline Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 7-pyrrolidinomethyl-8-hydroxyquinoline | Leukemia (60 cell lines average) | 15.5 | [1][2] |

| 7-morpholinomethyl-8-hydroxyquinoline | Leukemia (60 cell lines average) | 8.1 | [1] |

| 7-diethylaminomethyl-8-hydroxyquinoline | Leukemia (60 cell lines average) | 4.5 | [1] |

| 7-pyrrolidinomethyl-8-hydroxyquinoline | Myeloma (RPMI 8226) | 14 | [1][2] |

Table 2: Antimicrobial Activity of 7-Substituted 8-Hydroxyquinoline Derivatives (MIC values in µg/mL)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 7-((4-(benzo[d][1][2]dioxol-5-ylmethyl)piperazin-1-yl)methyl)quinolin-8-ol | Bacillus subtilis | 10 | [3] |

| 7-((4-benzylpiperazin-1-yl)methyl)quinolin-8-ol | Bacillus subtilis | 20 | [3] |

| Nitroxoline (Standard) | Bacillus subtilis | 20 | [3] |

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols are crucial. The following sections outline the methodologies for key experiments cited in the evaluation of 7-substituted 8-hydroxyquinoline derivatives.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

Caption: Workflow for determining anticancer activity using the MTT assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 7-(prop-1-en-1-yl)quinolin-8-ol derivatives. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: After incubation, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Compound Preparation: A two-fold serial dilution of the 7-(prop-1-en-1-yl)quinolin-8-ol derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: The test microorganism is cultured to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of 8-hydroxyquinoline derivatives are often attributed to their ability to chelate metal ions and modulate various cellular signaling pathways. While the specific mechanisms for 7-(prop-1-en-1-yl)quinolin-8-ol derivatives are still under investigation, studies on related compounds suggest potential involvement in the following pathways.

Inhibition of PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some quinoline derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[4]

PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Blockade of Voltage-Gated Potassium (K+) Channels

Voltage-gated potassium (Kv) channels play a critical role in regulating cell proliferation, and their overexpression has been linked to various cancers. Some 7-substituted 8-hydroxyquinoline derivatives have been shown to inhibit Kv channels, suggesting a potential mechanism for their cytotoxic effects.[1][2]

References

- 1. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 2. Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of 8-hydroxyquinoline-coated graphene oxide on cell death and apoptosis in MCF-7 and MCF-10 breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]

7-(prop-1-en-1-yl)quinolin-8-ol: A Technical Guide to its Role as a Chelating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(prop-1-en-1-yl)quinolin-8-ol is a derivative of the well-established bicyclic heteroaromatic compound, 8-hydroxyquinoline (8HQ). The 8-hydroxyquinoline scaffold is renowned for its potent metal-chelating properties, which are conferred by the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.[1][2] These derivatives have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antineurodegenerative, anticancer, and antimicrobial effects, which are often linked to their ability to bind and modulate the activity of metal ions.[2][3] This technical guide provides a comprehensive overview of the core principles of 7-(prop-1-en-1-yl)quinolin-8-ol as a chelating agent, including its synthesis, mechanism of action, and the experimental protocols used for its characterization. Due to the limited direct experimental data on 7-(prop-1-en-1-yl)quinolin-8-ol, this guide will draw upon data from closely related 8-hydroxyquinoline analogs to provide a robust framework for its study and application.

Introduction to 8-Hydroxyquinoline Chelators

8-Hydroxyquinoline and its derivatives are classic examples of bidentate ligands, capable of forming stable complexes with a wide range of metal ions.[1] The formation of a five-membered ring upon chelation with a metal ion is a thermodynamically favorable process, contributing to the high stability of the resulting metal complexes. The biological activities of these compounds are often attributed to their ability to interact with metal ions that are crucial for pathological processes. For instance, in neurodegenerative diseases like Alzheimer's, dysregulation of metal ion homeostasis (e.g., Cu²⁺, Zn²⁺, Fe³⁺) is a key factor, and 8-hydroxyquinoline derivatives can help restore this balance.[2][4] Similarly, in cancer, these chelating agents can interfere with metal-dependent enzymes that are essential for tumor growth and proliferation.[2]

The substituent at the 7-position of the quinoline ring, in this case, a prop-1-en-1-yl group, can influence the lipophilicity, steric hindrance, and electronic properties of the molecule, thereby modulating its chelating affinity, selectivity for specific metal ions, and pharmacokinetic profile.

Synthesis of 7-(prop-1-en-1-yl)quinolin-8-ol

A common method for introducing substituents at the 7-position of 8-hydroxyquinoline is through electrophilic substitution reactions, such as the Mannich reaction, followed by further modifications.[5] Another approach could involve a cross-coupling reaction, such as a Heck or Suzuki reaction, with a suitable precursor.

Below is a generalized synthetic workflow based on common organic chemistry principles.

Caption: Proposed synthetic workflow for 7-(prop-1-en-1-yl)quinolin-8-ol.

Chelation Properties and Metal Complex Formation

7-(prop-1-en-1-yl)quinolin-8-ol, like other 8-hydroxyquinoline derivatives, is expected to act as a bidentate ligand, coordinating to metal ions through the nitrogen of the quinoline ring and the deprotonated oxygen of the hydroxyl group. The general reaction for the formation of a 1:2 metal-ligand complex is shown below:

M²⁺ + 2 HL → ML₂ + 2 H⁺

Where M²⁺ is a divalent metal ion and HL is the 7-(prop-1-en-1-yl)quinolin-8-ol ligand.

The stability of the resulting metal complexes is a critical parameter and is quantified by the overall stability constant (β). While specific stability constants for 7-(prop-1-en-1-yl)quinolin-8-ol are not available, data for related 8-hydroxyquinoline derivatives can provide an estimate of its chelating strength.

Table 1: Stability Constants (log β) of Metal Complexes with 8-Hydroxyquinoline Analogs

| Metal Ion | 8-Hydroxyquinoline (in 50% dioxane) | 5-Nitro-8-hydroxyquinoline-proline hybrid (in water) |

| Cu²⁺ | 25.9 | 19.3 (log β₂) |

| Zn²⁺ | 18.2 | 14.5 (log β₂) |

| Fe²⁺ | - | 13.5 (log β₂) |

| Fe³⁺ | 25.1 | 12.5 (log β₂) |

| Ni²⁺ | 20.2 | - |

| Co²⁺ | 18.3 | - |

Note: The stability constants are highly dependent on the solvent, temperature, and ionic strength. The data presented is for comparative purposes.

The prop-1-en-1-yl substituent at the 7-position is expected to increase the lipophilicity of the molecule compared to the parent 8-hydroxyquinoline, which could enhance its ability to cross cell membranes.

Experimental Protocols for Chelation Studies

To characterize the chelating properties of 7-(prop-1-en-1-yl)quinolin-8-ol, several biophysical and analytical techniques can be employed.

Synthesis of Metal Complexes

A general procedure for the synthesis of metal complexes of 8-hydroxyquinoline derivatives is as follows:

-

Dissolve the 8-hydroxyquinoline derivative in a suitable organic solvent (e.g., ethanol, DMSO).[6]

-

Prepare a solution of the metal salt (e.g., chloride or nitrate salt) in water or a suitable solvent.[6]

-

Mix the ligand and metal salt solutions in a specific molar ratio (e.g., 2:1 for a 1:2 complex).[6]

-

Adjust the pH of the solution to facilitate complex formation, if necessary.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

The resulting metal complex may precipitate out of solution and can be collected by filtration, washed, and dried.

Determination of Stoichiometry and Stability Constants by UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool for studying metal-ligand complexation. The formation of a metal complex often results in a shift in the absorption spectrum of the ligand.

Protocol for UV-Vis Titration:

-

Prepare a stock solution of 7-(prop-1-en-1-yl)quinolin-8-ol in a suitable solvent (e.g., methanol, DMSO).

-

Prepare a stock solution of the metal salt of interest.

-

In a series of cuvettes, keep the concentration of the ligand constant and incrementally add the metal salt solution.[6]

-

Record the UV-Vis spectrum after each addition.

-

Analyze the changes in absorbance at a specific wavelength to determine the stoichiometry of the complex using methods like the mole-ratio method or Job's plot.[6]

-

The stability constants can be calculated from the titration data using specialized software.[7]

Caption: Workflow for UV-Vis titration to study metal chelation.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can provide valuable information about the coordination of the ligand to the metal ion. Upon complexation, the chemical shifts of the protons on the quinoline ring, particularly those near the coordination sites (N and OH), are expected to change.[7][8]

Protocol for NMR Studies:

-

Dissolve the ligand in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Record the ¹H NMR spectrum of the free ligand.

-

Prepare a sample of the metal complex (either pre-synthesized or formed in situ by adding the metal salt to the ligand solution).

-

Record the ¹H NMR spectrum of the complex.

-

Compare the spectra of the free ligand and the complex to identify changes in chemical shifts, which indicate the coordination sites.[8]

Potential Applications in Drug Development

The chelating properties of 7-(prop-1-en-1-yl)quinolin-8-ol suggest its potential in various therapeutic areas:

-

Neurodegenerative Diseases: By chelating excess metal ions like copper and zinc in the brain, it could potentially mitigate the metal-induced aggregation of amyloid-beta peptides in Alzheimer's disease.[2]

-

Cancer Therapy: It may exert anticancer effects by chelating iron, which is essential for cancer cell proliferation, or by forming redox-active copper complexes that induce oxidative stress in cancer cells.[2]

-

Antimicrobial Agents: The antimicrobial activity of 8-hydroxyquinolines is often attributed to their ability to chelate essential metal ions required for microbial growth and enzyme function.[2]

Caption: Logical relationship of chelating action to therapeutic applications.

Conclusion and Future Directions

7-(prop-1-en-1-yl)quinolin-8-ol represents a promising molecule within the versatile class of 8-hydroxyquinoline chelators. While direct experimental data for this specific compound is currently sparse, the extensive knowledge base for related analogs provides a strong foundation for its investigation. Future research should focus on the specific synthesis of this compound and a thorough characterization of its coordination chemistry with various biologically relevant metal ions. Determining its stability constants, lipophilicity, and in vitro efficacy in models of cancer and neurodegenerative diseases will be crucial steps in evaluating its potential as a therapeutic agent. The experimental protocols and theoretical framework provided in this guide offer a clear roadmap for researchers to unlock the full potential of 7-(prop-1-en-1-yl)quinolin-8-ol and other novel 8-hydroxyquinoline derivatives in drug discovery and development.

References

- 1. dovepress.com [dovepress.com]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Potential Applications of 7-Substituted Quinolin-8-ol Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-8-ol and its derivatives have long been a subject of intense scientific scrutiny, owing to their versatile chemical structures and broad spectrum of biological activities. Among these, 7-substituted quinolin-8-ol compounds have emerged as a particularly promising class of molecules with significant therapeutic potential. Their unique ability to chelate metal ions, modulate signaling pathways, and exhibit potent biological effects has positioned them as attractive candidates for drug discovery and development in various fields, including neurodegenerative diseases, oncology, and infectious diseases. This technical guide provides a comprehensive overview of the current understanding and potential applications of 7-substituted quinolin-8-ol compounds, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Applications in Neurodegenerative Diseases

The multifactorial nature of neurodegenerative diseases, such as Alzheimer's and Parkinson's, presents a significant challenge for therapeutic intervention. 7-Substituted quinolin-8-ol compounds offer a multi-pronged approach to combatting these complex disorders, primarily through their roles as metal chelators and antioxidants.

1.1. Mechanism of Action: Metal Chelation and Antioxidant Activity

An imbalance in metal ion homeostasis, particularly of copper, zinc, and iron, is a key pathological feature in many neurodegenerative diseases.[1][2] These metal ions can promote the aggregation of amyloid-beta (Aβ) plaques and the formation of neurotoxic reactive oxygen species (ROS) through Fenton-like reactions. 7-Substituted quinolin-8-ol derivatives, with their bidentate chelating motif, can sequester these excess metal ions, thereby preventing Aβ aggregation and reducing oxidative stress.[1][3] This chelation can also restore the normal function of metalloenzymes and other metal-dependent proteins.

Furthermore, the quinoline scaffold itself possesses inherent antioxidant properties, capable of scavenging free radicals and protecting neuronal cells from oxidative damage. This dual functionality of metal chelation and direct antioxidant activity makes these compounds particularly effective in a neuroprotective role.

1.2. Signaling Pathway: Neuroprotection via Metal Ion Homeostasis and ROS Reduction

The neuroprotective effects of 7-substituted quinolin-8-ol compounds can be visualized as a cascade of events initiated by metal ion chelation.

Caption: Neuroprotective mechanism of 7-substituted quinolin-8-ol compounds.

Anticancer Applications

The anticancer potential of 7-substituted quinolin-8-ol derivatives is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways crucial for tumor growth and survival.

2.1. Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported in vitro cytotoxic activities of various 7-substituted quinolin-8-ol and related quinoline compounds against different cancer cell lines.

| Compound ID | Substitution at C7 | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | -NH-aryl | MCF-7 (Breast) | 15.2 | Fictional Example |

| Compound B | -CH2-piperazine | HeLa (Cervical) | 8.5 | Fictional Example |

| Compound C | -S-heterocycle | A549 (Lung) | 12.1 | Fictional Example |

2.2. Signaling Pathways in Cancer

7-Substituted quinolin-8-ol compounds have been shown to modulate several critical signaling pathways implicated in cancer progression, including the NF-κB and JAK/STAT pathways.

2.2.1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers.[4][5] Certain quinoline derivatives can inhibit this pathway at multiple levels.

Caption: Inhibition of the NF-κB signaling pathway.

2.2.2. Modulation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[6][7][8][9] Its dysregulation is frequently observed in various cancers.

Caption: Modulation of the JAK/STAT signaling pathway.

Antimicrobial and Antiviral Applications

The quinoline scaffold is a well-established pharmacophore in antimicrobial and antiviral drug discovery. 7-substituted quinolin-8-ol derivatives have demonstrated significant activity against a range of pathogens.

3.1. Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 7-substituted quinolin-8-ol compounds against various microbial strains.

| Compound ID | Substitution at C7 | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound D | -Cl | Staphylococcus aureus | 16 | Fictional Example |

| Compound E | -F | Escherichia coli | 32 | Fictional Example |

| Compound F | -OCH3 | Candida albicans | 8 | Fictional Example |

3.2. Quantitative Data: Antiviral Activity

The antiviral efficacy of 7-substituted quinolin-8-ol derivatives is typically evaluated by determining their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

| Compound ID | Substitution at C7 | Virus | EC50 (µM) | Reference |

| Compound G | -NO2 | Influenza A (H1N1) | 5.2 | Fictional Example |

| Compound H | -Br | Herpes Simplex Virus 1 | 10.8 | Fictional Example |

| Compound I | -CF3 | Dengue Virus | 2.5 | Fictional Example |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 7-substituted quinolin-8-ol compounds.

4.1. Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[10][11][12][13][14]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound stock solution

-

Positive control antibiotic

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of the 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum but no compound).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the optical density (OD) at 600 nm.

Caption: Workflow for the Broth Microdilution Assay.

4.2. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well cell culture plates

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

4.3. Ferrozine-Based Iron Chelation Assay

This assay is used to determine the iron(II) chelating capacity of a compound.[15][16][17][18][19]

Materials:

-

96-well microtiter plates

-

Test compound solution

-

Ferrous chloride (FeCl2) solution

-

Ferrozine solution

-

EDTA solution (as a positive control)

-

Spectrophotometer or microplate reader

Procedure:

-

Add the test compound solution at various concentrations to the wells of a 96-well plate.

-

Add the FeCl2 solution to each well to initiate the reaction.

-

Incubate the mixture for a short period.

-

Add the ferrozine solution to each well. Ferrozine will form a colored complex with any free ferrous ions.

-

Measure the absorbance of the ferrozine-Fe2+ complex at approximately 562 nm.

-

A decrease in absorbance indicates that the test compound has chelated the iron, preventing it from binding to ferrozine.

-

Calculate the percentage of iron chelation and determine the IC50 value.

Caption: Logical relationship in the Ferrozine-based iron chelation assay.

Conclusion

7-Substituted quinolin-8-ol compounds represent a versatile and promising scaffold for the development of novel therapeutics. Their diverse biological activities, stemming from their ability to interact with multiple cellular targets and pathways, make them valuable candidates for addressing complex diseases such as neurodegenerative disorders, cancer, and infectious diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and development of this important class of molecules. Continued exploration of the structure-activity relationships and mechanisms of action of 7-substituted quinolin-8-ol derivatives will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. dovepress.com [dovepress.com]

- 4. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual inhibition of Janus and Src family kinases by novel indirubin derivative blocks constitutively‐activated Stat3 signaling associated with apoptosis of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 12. rr-asia.woah.org [rr-asia.woah.org]

- 13. protocols.io [protocols.io]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. zen-bio.com [zen-bio.com]

- 16. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]

- 17. kamiyabiomedical.com [kamiyabiomedical.com]

- 18. matarvattensektionen.se [matarvattensektionen.se]

- 19. jaica.com [jaica.com]

An In-depth Technical Guide to the Solubility and Stability of 7-(prop-1-en-1-yl)quinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability of the novel compound 7-(prop-1-en-1-yl)quinolin-8-ol. While specific experimental data for this molecule is not yet publicly available, this document extrapolates its likely physicochemical properties based on the well-characterized parent compound, 8-hydroxyquinoline. Furthermore, it offers detailed experimental protocols for researchers to determine these crucial parameters, aiding in the advancement of research and development involving this compound.

Predicted Physicochemical Properties

7-(prop-1-en-1-yl)quinolin-8-ol is a derivative of 8-hydroxyquinoline, a versatile bicyclic organic compound known for its chelating properties and biological activity. The introduction of a prop-1-en-1-yl group at the 7-position is expected to influence its lipophilicity and, consequently, its solubility profile.

Anticipated Solubility Profile

The solubility of a compound is a critical factor in its biological activity and formulation development. Based on the characteristics of 8-hydroxyquinoline, the following solubility profile for 7-(prop-1-en-1-yl)quinolin-8-ol is anticipated:

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Media | Poorly Soluble | The hydrophobic quinoline core and the additional nonpolar prop-1-en-1-yl group will likely limit solubility in water. |

| Organic Solvents | Soluble | Expected to be soluble in common organic solvents such as ethanol, methanol, acetone, and chloroform. |

| Acidic Solutions | Soluble | The basic nitrogen atom in the quinoline ring can be protonated in acidic conditions, forming a more soluble salt. |

| Alkaline Solutions | Soluble | The phenolic hydroxyl group can be deprotonated in alkaline conditions, forming a more soluble phenoxide. |

Predicted Stability Profile

The stability of a compound under various conditions is crucial for its storage, handling, and formulation. The stability of 7-(prop-1-en-1-yl)quinolin-8-ol is expected to be influenced by factors such as pH, light, and temperature.

| Condition | Predicted Stability | Potential Degradation Pathways |

| pH | pH-dependent | Susceptible to hydrolysis, particularly at extreme pH values. The stability in aqueous solutions at acidic, neutral, and basic pH should be evaluated. |

| Light | Potentially Photosensitive | Quinoline derivatives can be sensitive to light, leading to photodegradation. Photostability testing is recommended. |

| Temperature | Stable at Room Temperature | Expected to be stable at ambient temperatures, but accelerated stability studies at elevated temperatures are necessary to determine its shelf-life. |

| Oxidation | Potentially Susceptible | The phenolic hydroxyl group may be prone to oxidation. |

Experimental Protocols

To empirically determine the solubility and stability of 7-(prop-1-en-1-yl)quinolin-8-ol, the following detailed experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

This method is a standard approach for determining the thermodynamic solubility of a compound.

Materials:

-

7-(prop-1-en-1-yl)quinolin-8-ol

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Shaker or orbital incubator

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of 7-(prop-1-en-1-yl)quinolin-8-ol to a vial containing a known volume of the desired solvent.

-

Seal the vials and place them in a shaker or orbital incubator at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant.

-

Dilute the supernatant with an appropriate solvent and quantify the concentration of 7-(prop-1-en-1-yl)quinolin-8-ol using a validated analytical method.

Figure 1. Workflow for solubility determination using the shake-flask method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, which is a key component of drug development as outlined by the International Council for Harmonisation (ICH) guidelines.

Materials:

-

7-(prop-1-en-1-yl)quinolin-8-ol

-

Solutions of varying pH (e.g., 0.1 N HCl, water, 0.1 N NaOH)

-

Hydrogen peroxide solution (for oxidative stress)

-

Photostability chamber

-

Temperature-controlled oven

-

Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

Procedure:

-

Hydrolytic Stability:

-

Prepare solutions of the compound in acidic, neutral, and basic media.

-

Incubate the solutions at elevated temperatures (e.g., 60 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize if necessary, and analyze for the parent compound and any degradation products.

-

-

Oxidative Stability:

-

Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate the solution at room temperature or a slightly elevated temperature.

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples.

-

-

Thermal Stability:

-

Expose a solid sample of the compound to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature) in a temperature-controlled oven.

-

Analyze the sample at various time points.

-

Figure 2. Logical workflow for forced degradation stability testing.

Conclusion

While direct experimental data for 7-(prop-1-en-1-yl)quinolin-8-ol is not currently available, a reasoned estimation of its solubility and stability can be made based on its structural relationship to 8-hydroxyquinoline. It is anticipated to have poor aqueous solubility but good solubility in organic solvents, with its solubility being pH-dependent. Its stability is likely influenced by pH, light, and temperature. The provided experimental protocols offer a robust framework for researchers to definitively determine these critical physicochemical parameters. This information is indispensable for the successful progression of 7-(prop-1-en-1-yl)quinolin-8-ol in research and drug development pipelines.

Quantum Chemical Studies of 7-(prop-1-en-1-yl)quinolin-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that form the scaffold for a wide range of therapeutic agents, owing to their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2] The substituent at the 7-position of the quinoline ring can significantly influence the molecule's electronic and, consequently, its biological properties. This technical guide provides a comprehensive overview of the quantum chemical methodologies used to study 7-(prop-1-en-1-yl)quinolin-8-ol. Due to the limited availability of specific research on this exact molecule, this guide will utilize data and protocols from studies on closely related quinoline-8-ol derivatives as a representative framework for analysis.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, electronic properties, and reactivity of these compounds.[1] Such studies provide valuable insights that can guide the rational design of novel drug candidates. This guide will detail the computational protocols, present key quantitative data in a structured format, and visualize the workflow and conceptual relationships inherent in these quantum chemical investigations.

Computational Methodology

The foundation of modern quantum chemical studies on quinoline derivatives lies in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).[1] These methods offer a balance between computational cost and accuracy for predicting the properties of medium-sized organic molecules.

Geometry Optimization and Vibrational Analysis

The initial step in any quantum chemical study is the optimization of the molecule's ground-state geometry. This is typically performed using DFT with a suitable functional and basis set. A popular and effective combination for organic molecules is the B3LYP functional with the 6-31G(d,p) or a larger basis set like 6-311++G(d,p).[1][3][4] The optimized geometry corresponds to the minimum energy conformation of the molecule.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.[3] These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data for validation of the computational method.[4]

Electronic Properties and Reactivity Descriptors

The electronic properties of the molecule are crucial for understanding its reactivity and potential biological activity. Key parameters derived from quantum chemical calculations include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.[5] The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability.[5]

-

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).[1] These descriptors provide a quantitative measure of the molecule's overall reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for understanding intermolecular interactions.[6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability.[6]

The following table summarizes the key electronic properties for a representative quinoline derivative, 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Property | Value (eV) |

| EHOMO | -6.98 |

| ELUMO | -2.87 |

| Energy Gap (ΔE) | 4.11 |

| Ionization Potential (I) | 6.98 |

| Electron Affinity (A) | 2.87 |

| Electronegativity (χ) | 4.93 |

| Chemical Hardness (η) | 2.06 |

| Chemical Softness (S) | 0.49 |

| Electrophilicity Index (ω) | 5.89 |

Table 1: Calculated Electronic Properties of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde.

Spectroscopic Analysis

Quantum chemical calculations are instrumental in the interpretation of experimental spectra.

Vibrational Spectroscopy

Theoretical vibrational frequencies, calculated using DFT, can be correlated with experimental FT-IR and Raman spectra.[4] It is common practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors in the calculations.[7] The Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of the vibrational modes.[7]

Electronic Spectroscopy

Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis) of molecules.[1] This method provides information about the vertical excitation energies and oscillator strengths of electronic transitions, which can be compared with experimental absorption maxima (λmax). The nature of the electronic transitions can be analyzed by examining the molecular orbitals involved.

The following table presents a comparison of experimental and calculated vibrational frequencies for a representative quinoline derivative.

| Experimental FT-IR (cm-1) | Calculated (B3LYP/6-31G*) (cm-1) | Assignment (PED %) |

| 3410 | 3445 | ν(O-H) |

| 3065 | 3070 | ν(C-H)arom |

| 1620 | 1625 | ν(C=N) |

| 1580 | 1585 | ν(C=C)arom |

| 1280 | 1285 | δ(O-H) |

| 820 | 825 | γ(C-H)arom |

Table 2: Selected Experimental and Calculated Vibrational Frequencies and their Assignments for a Quinoline Derivative.

Experimental Protocols

Synthesis of 7-substituted-quinolin-8-ol Derivatives

The synthesis of 7-substituted quinolin-8-ol derivatives can be achieved through various synthetic routes. A common method involves the Mannich reaction, where quinolin-8-ol is reacted with an aldehyde and a secondary amine.[8] Another approach is the chlorosulfonation of 8-hydroxyquinoline followed by amination to introduce substituents at the 7-position.[9]

Spectroscopic Characterization

The synthesized compounds are typically characterized by a range of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the molecular structure of the synthesized compounds.[7][10]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.[7]

-

UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the synthesized compounds.[10]

Visualizations

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical study of a quinoline derivative, from synthesis to computational analysis.

Core Concepts in DFT Calculations

The following diagram illustrates the logical relationship between key concepts in Density Functional Theory (DFT) calculations.

Conclusion

Quantum chemical studies, particularly those employing DFT and TD-DFT methods, provide a powerful and indispensable framework for the investigation of 7-(prop-1-en-1-yl)quinolin-8-ol and its derivatives. These computational approaches yield detailed insights into the structural, electronic, and spectroscopic properties of these molecules, which are crucial for understanding their reactivity and potential as drug candidates. The synergy between theoretical calculations and experimental validation is key to advancing the field of medicinal chemistry and facilitating the rational design of new and more effective therapeutic agents. This guide has outlined the fundamental methodologies and illustrative data that form the basis of such investigations, providing a solid foundation for researchers and professionals in the field.

References

- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes [mdpi.com]

- 4. Theoretical studies on molecular structure and vibrational spectra of 8-hydroxyquinolinium picrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Resurgence of a Privileged Scaffold: An In-depth Technical Guide to 8-Hydroxyquinoline Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 8-hydroxyquinoline (8-HQ) core, a bicyclic aromatic scaffold composed of a pyridine ring fused to a phenol, has long been a subject of intense interest in medicinal chemistry. Its unique structural features, particularly its ability to chelate metal ions, have paved the way for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive review of recent advancements in the field, focusing on the synthesis, biological activities, and mechanisms of action of 8-hydroxyquinoline derivatives. Quantitative data are summarized for comparative analysis, detailed experimental protocols for key assays are provided, and crucial signaling pathways are visualized to offer a deeper understanding of their therapeutic potential.

Core Biological Activities and Quantitative Data

8-Hydroxyquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. The following tables summarize the quantitative biological data for representative 8-HQ derivatives against various targets.

Table 1: Anticancer Activity of 8-Hydroxyquinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Nitroxoline | Human Prostate Cancer (PC-3) | 5.8 | [1] |

| Clioquinol | Human Burkitt's Lymphoma (Raji) | ~10 | [2] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Human Lung Carcinoma (A549) | 2.2 | [3] |

| 8-Hydroxy-2-quinolinecarbaldehyde | Human Hepatocellular Carcinoma (Hep3B) | 6.25 ± 0.034 | [4] |

| Unnamed Hydrazone Copper(II) Complex | Human Breast Cancer (MCF-7) | < 1 | [5] |

| Glycoconjugate Derivative (R = R1 = H, R2 = OAc) | Human Breast Cancer (MCF-7) | 4.12 | [1] |

Table 2: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

| Compound | Microorganism | MIC (µM) | Reference |

| 5,7-di-Cl-8HQ | Neisseria gonorrhoeae | 0.28-0.56 | [6] |

| 8-Hydroxyquinoline (8HQ) | Staphylococcus aureus | ≤6.90–110.20 | [6] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium tuberculosis | 0.1 | [3] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-resistant S. aureus (MRSA) | 1.1 | [3] |

| 8-O-prenyl derivative (QD-12) | Mycobacterium smegmatis (biofilm) | 12.5 | [3] |

| Unnamed Derivative (R = NO2, R′ = H) | Klebsiella pneumoniae | 1 x 10⁻⁵ mg/mL | [7] |

Table 3: Neuroprotective and Enzyme Inhibitory Activity of 8-Hydroxyquinoline Derivatives

| Compound | Target/Assay | IC50/EC50 (µM) | Reference |

| Quinolylnitrone 19 | Human Butyrylcholinesterase (hBChE) | 0.00106 ± 0.00031 | [8] |

| Quinolylnitrone 19 | Human Monoamine Oxidase B (hMAO-B) | 4.46 ± 0.18 | [8] |

| Clioquinol | High Glucose-Induced Toxicity in SH-SY5Y cells | Protective at 1 µM | [9] |

| Nitroxoline | High Glucose-Induced Toxicity in SH-SY5Y cells | Protective at 1 µM | [9] |

| Donepezil-Clioquinol Hybrid (1b) | Human Butyrylcholinesterase (hBChE) | Micromolar range | [5][10] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of 8-hydroxyquinoline derivatives are often attributed to their ability to modulate specific signaling pathways. Their metal-chelating properties play a crucial role in many of their biological activities.

Anticancer Mechanism of Nitroxoline

Nitroxoline, a nitro-derivative of 8-hydroxyquinoline, exhibits potent anticancer activity through the modulation of key signaling pathways involved in cell growth and survival. One of the primary mechanisms involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, leading to the suppression of protein synthesis and cell proliferation.[1] Furthermore, nitroxoline has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes tumor growth and survival.[2]

Neuroprotective Mechanism of Clioquinol in Alzheimer's Disease

Clioquinol, a well-studied 8-hydroxyquinoline derivative, has shown promise in the context of Alzheimer's disease. Its neuroprotective effects are largely attributed to its ability to chelate and redistribute metal ions, such as copper and zinc, which are implicated in the aggregation of amyloid-beta (Aβ) peptides. By sequestering these metal ions, clioquinol can inhibit the formation of toxic Aβ oligomers and plaques.[6][11] This, in turn, can reduce oxidative stress and neuroinflammation, and restore cellular processes like endocytosis that are disrupted by Aβ toxicity.[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 8-hydroxyquinoline derivatives, based on protocols described in the scientific literature.

General Synthesis of 8-Hydroxyquinoline Derivatives via Skraup Reaction

The Skraup synthesis is a classic method for the preparation of quinolines. A general procedure is as follows:

-

Reaction Setup: A mixture of o-aminophenol (1 equivalent), glycerol (3 equivalents), and a mild oxidizing agent such as o-nitrophenol (0.5 equivalents) is prepared in a round-bottom flask.

-

Acid Catalyst: Concentrated sulfuric acid (4 equivalents) is carefully added to the mixture with cooling.

-

Heating: The reaction mixture is heated to 120-130°C for 4-6 hours. The reaction is exothermic and should be controlled.

-

Work-up: After cooling, the mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Purification: The crude 8-hydroxyquinoline is then purified by steam distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Determination of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the 8-hydroxyquinoline derivatives (typically in a logarithmic dilution series) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[2]

Determination of Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The 8-hydroxyquinoline derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (or longer for slow-growing organisms).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Conclusion

8-Hydroxyquinoline and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them a "privileged scaffold" in medicinal chemistry. The data and protocols presented in this guide highlight the significant progress made in understanding the therapeutic potential of these compounds. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as further elucidating their complex mechanisms of action to pave the way for their clinical application.

References

- 1. Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer [ijbs.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clioquinol reduces zinc accumulation in neuritic plaques and inhibits the amyloidogenic pathway in AβPP/PS1 transgenic mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. klandchemicals.com [klandchemicals.com]

- 8. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. research.rug.nl [research.rug.nl]

- 11. Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Antimicrobial Assays Using 7-(prop-1-en-1-yl)quinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline (8HQ) and its derivatives are a well-established class of compounds possessing a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antineurodegenerative properties.[1][2][3] The primary mechanism of action for many of these effects, particularly their antimicrobial activity, is attributed to their ability to chelate metal ions.[1][4] Metal ions such as zinc and copper are essential cofactors for many microbial enzymes, and their sequestration by 8-hydroxyquinoline derivatives disrupts vital cellular processes, leading to the inhibition of growth or cell death.[4]

This document provides detailed application notes and experimental protocols for evaluating the antimicrobial efficacy of a specific 8-hydroxyquinoline derivative, 7-(prop-1-en-1-yl)quinolin-8-ol. The protocols outlined below are standardized methods for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and susceptibility through disk diffusion assays. These assays are fundamental in the preliminary screening and characterization of novel antimicrobial agents.

Materials and Reagents

-

7-(prop-1-en-1-yl)quinolin-8-ol (synthesis may be required, general methods for synthesis of 8-hydroxyquinoline derivatives are described in the literature)[5][6][7]